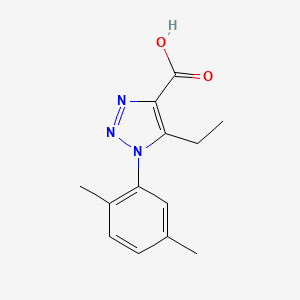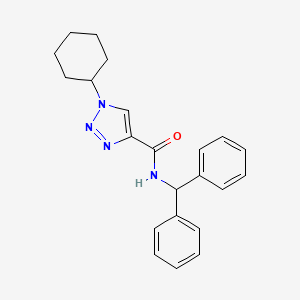
1-(2,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid (DMTCA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTCA is a triazole derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is not well understood. However, it has been reported to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins. It has been suggested that 1-(2,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid may act as a DNA intercalator, leading to the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
1-(2,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has been reported to have low toxicity in vitro and in vivo. It has been found to be well-tolerated by animals and humans. 1-(2,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has been reported to have a low affinity for human serum albumin, indicating that it may have a low binding affinity for proteins in the body.
Advantages and Limitations for Lab Experiments
1-(2,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has several advantages for lab experiments. It is easy to synthesize and has a high yield and purity. It has been reported to have low toxicity in vitro and in vivo, making it a safe compound to work with. However, 1-(2,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has some limitations for lab experiments. It has poor solubility in water, which may limit its use in aqueous solutions. It may also have limited stability in some solvents, which may affect its activity.
Future Directions
There are several future directions for the study of 1-(2,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid. One direction is to investigate its potential as a therapeutic agent for cancer, fungal, and bacterial infections. Another direction is to study its potential as a plant growth regulator and as a biopesticide. Additionally, the use of 1-(2,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid as a ligand in the synthesis of metal-organic frameworks could be explored further. Finally, the development of new methods for the synthesis of 1-(2,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid with improved yield and purity could be investigated.
Synthesis Methods
1-(2,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized using different methods, including the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide followed by cyclization with triethyl orthoformate. Another method involves the reaction of ethyl 2-cyano-2-(2,5-dimethylphenyl)acetate with hydrazine hydrate followed by cyclization with triethyl orthoformate. These methods have been reported in the literature and have been used to synthesize 1-(2,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid with high yield and purity.
Scientific Research Applications
1-(2,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1-(2,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has been reported to have anticancer, antifungal, and antibacterial activities. It has been found to inhibit the growth of cancer cells in vitro and in vivo. In agriculture, 1-(2,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has been reported to have antifungal and antibacterial activities against plant pathogens. In material science, 1-(2,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has been used as a ligand in the synthesis of metal-organic frameworks.
properties
IUPAC Name |
1-(2,5-dimethylphenyl)-5-ethyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-4-10-12(13(17)18)14-15-16(10)11-7-8(2)5-6-9(11)3/h5-7H,4H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRKKBFUQXVPNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=C(C=CC(=C2)C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine](/img/structure/B4926994.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B4927005.png)
![N-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4927007.png)

![2-[(4-carboxyphenyl)sulfonyl]terephthalic acid](/img/structure/B4927022.png)
![N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide](/img/structure/B4927030.png)
![3-{[(4-methyl-5-phenyl-1,3-thiazol-2-yl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4927036.png)
![N-benzyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4927039.png)
![N-benzyl-5-[4-(4-bromobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4927042.png)
![2-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4927050.png)
![10-iodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B4927069.png)
![1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone](/img/structure/B4927082.png)

![1'-(3-phenoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4927094.png)